(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Description
This compound is a highly complex spirocyclic molecule characterized by its intricate bicyclic framework, multiple stereochemical centers, and diverse functional groups. The core structure comprises a spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane] system, which integrates a strained bicyclic ether (dioxabicyclo) fused to an oxane ring. Key structural features include:
- Four hydroxyl groups at positions 7, 11, 14, and 13.
- Nine methyl substituents distributed across the bicyclic and oxane moieties, enhancing hydrophobicity.
- Two tetrone moieties (3,3',9,13-tetrone), which are highly reactive diketones capable of hydrogen bonding and nucleophilic reactions.
- A 2-hydroxypropyl side chain at position 6', introducing stereochemical complexity and polar functionality.
Its rigid spiro architecture may confer metabolic stability, while the hydroxyl and tetrone groups offer sites for derivatization or biomolecular recognition .
Properties
IUPAC Name |
(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13-,17-15-,21-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQJOHKNJIMGN-YNZHUHFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties and biological activities based on available research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by multiple hydroxyl groups and a nonamethyl framework. Its molecular formula and structural characteristics suggest potential interactions with biological systems.
Antimicrobial Properties
Recent studies have indicated that the compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi. The results demonstrate that it can inhibit the growth of certain drug-resistant strains effectively. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| C. albicans | 12 | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound's antioxidant properties have also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it possesses a moderate to high capacity to scavenge free radicals:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxic effects were assessed in several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed selective cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| PC-3 | 30 |
These findings suggest potential applications in cancer therapy; however, further studies are required to understand the mechanisms involved.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies suggest that its effects may be mediated through modulation of key signaling pathways involved in inflammation and cell proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of the compound in treating skin infections caused by resistant strains of bacteria. Patients receiving topical formulations containing the compound showed significant improvement compared to placebo controls.
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through caspase activation pathways. Further research is needed to confirm these findings in vivo.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
Spiro compounds are recognized for their unique structural properties which enhance biological activity and selectivity towards specific biological targets. The rigidity provided by the spiro junction allows for better spatial arrangement of substituents that interact with these targets. This characteristic is particularly advantageous in developing drugs with reduced side effects and improved efficacy.
- Antitumor Activity: Research has indicated that spiro compounds can exhibit significant antitumor properties. For instance, spiro-jointed organic molecules have been explored for their ability to inhibit cancer cell growth through selective targeting of key signaling pathways such as the PI3K pathway .
- Neurodegenerative Diseases: Some spiro compounds have shown promise in treating neurodegenerative diseases like Alzheimer's disease by modulating biological pathways associated with neuronal health and function .
Case Studies:
Recent studies have highlighted the effectiveness of spiro compounds in targeting specific kinases and protein interactions crucial for cancer therapy. For example:
- Spiro-oxindoles have been identified as potential inhibitors of the p53-MDM2 interaction .
- Certain spiro heterocycles demonstrated selective inhibition of AKT1 kinase activity .
Materials Science
Organic Electronics:
The unique electronic properties of spiro compounds make them suitable for applications in organic electronics. Their high charge mobility and morphological stability allow them to be used in:
- Organic Photovoltaics: Spiro-linked π-conjugated structures have been developed for use in solar cells due to their efficient light absorption and charge transport capabilities .
- Optoelectronic Devices: These compounds are also being investigated for use in light-emitting diodes (LEDs) and other optoelectronic applications due to their favorable optoelectronic properties .
Table 1: Comparison of Applications in Medicine and Materials Science
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | High selectivity and reduced side effects |
| Neurodegenerative disease treatments | Modulation of critical biological pathways | |
| Materials Science | Organic photovoltaics | High charge mobility and stability |
| Optoelectronic devices | Efficient light absorption |
Agrochemicals
Spiro compounds are also being explored in the development of agrochemicals. Their selective activity against pests makes them suitable candidates for:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related spirocyclic and polyfunctional molecules:
| Compound Name / Class | Core Structure | Key Functional Groups | Synthesis Method | Pharmacological Relevance | Reference |
|---|---|---|---|---|---|
| Target Compound | Spiro[dioxabicyclo[23.3.1]-oxane] | 4×OH, 4×C=O (tetrones), 9×CH3, 2-hydroxypropyl | Strain-release cyclization (hypothesized) | Enzyme inhibition, antiviral (speculative) | |
| Spiroazetidines (e.g., spiroazabicyclo[1.1.0]butanes) | Spiro[azetidine-heterocycle] | NH, ketones, silane-protected alcohols | Strain-driven cyclization of ABB-ketones | Drug-like scaffolds, CNS-targeting agents | |
| Dodecakis[(methoxycarbonyl)methoxy]-tetrapentylresorcin1 | Resorcinarene macrocycle | 12×methoxycarbonyl, 4×pentyl chains | Macrocyclic esterification | Host-guest chemistry, catalysis | |
| 7-Benzylidene-pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyrazine-trione | Fused pyrazolo-pyrazine | 3×C=O, benzylidene, NH | Condensation of aldehydes with amines | Anticancer, antimicrobial | |
| (19Z,22Z)-N,N-dimethyloctacosa-dienamine derivatives | Linear amines with unsaturated chains | Unsaturated alkyl chains, dimethylamino | Alkylation/cyclization | Gene delivery (lipid nanoparticles) |
Key Observations
Spirocyclic Complexity : The target compound’s spiro system is more elaborate than typical spiroazetidines (e.g., nitrogen-containing analogs in and ). Its dioxabicyclo[23.3.1] framework introduces unique steric constraints compared to smaller spiro systems like spiro[4.5]decane derivatives.
Functional Group Diversity : Unlike simpler spiroazetidines with single ketone or amine groups, the target compound’s four hydroxyls and four ketones enable broader interaction profiles, akin to polyketide natural products.
Synthetic Challenges : While and describe strain-release cyclizations for spiroazetidines, the target compound’s synthesis would likely require advanced strategies, such as iterative protection/deprotection of hydroxyls and stereocontrolled cyclization.
However, its large size may limit bioavailability compared to smaller spiroazetidines .
Mechanistic and Application Insights
- Drug Discovery: The compound’s rigidity and polyfunctionality make it a candidate for allosteric modulation or protein-protein interaction inhibition. This contrasts with linear amines (), which are more suited for membrane disruption or lipid nanoparticle formulation.
- Catalysis and Materials : Its tetrones and hydroxyls could act as ligands for metal coordination, similar to resorcinarene macrocycles (), though its stability under catalytic conditions remains untested.
- Synthetic Feasibility : and highlight the use of silane-protected alcohols and stereoretentive cyclizations, which may be applicable to constructing the target’s hydroxypropyl and methyl-substituted moieties.
Preparation Methods
Strain Selection and Culture Conditions
The production strain Streptomyces virginae 325 has been specifically patented for its high yield of oligomycin E. Fermentation is conducted in a liquid medium containing carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, ammonium sulfate), and trace minerals. Optimal pH (6.5–7.2) and temperature (28–30°C) are maintained under aerobic conditions for 7–10 days.
Table 1: Fermentation Parameters for Oligomycin E Production
| Parameter | Optimal Range |
|---|---|
| Temperature | 28–30°C |
| pH | 6.5–7.2 |
| Dissolved Oxygen | 30–50% saturation |
| Fermentation Duration | 7–10 days |
| Carbon Source | Glucose (2.5% w/v) |
| Nitrogen Source | Soybean meal (1.5% w/v) |
Biosynthetic Gene Cluster
The oligomycin gene cluster spans approximately 120 kb and encodes 12 PKS modules, along with tailoring enzymes for hydroxylation, methylation, and spiroketal formation. Key post-PKS modifications include:
-
Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at C7, C11, C14, and C15.
-
Methylation : S-Adenosylmethionine-dependent methyltransferases catalyze the addition of nine methyl groups.
-
Spiroketalization : A bifunctional ketoreductase-dehydratase mediates the formation of the spiro[2,26-dioxabicyclo] moiety.
Extraction and Preliminary Purification
Solvent Extraction
Crude oligomycin E is extracted from fermented broth using a two-phase solvent system:
Solid-Phase Extraction (SPE)
The crude extract is further purified via C18 reverse-phase SPE:
-
Conditioning : Methanol (10 mL) followed by deionized water (10 mL).
-
Loading : Dissolve 1 g crude extract in 20 mL methanol:water (70:30).
-
Elution : Stepwise gradient of methanol (70% → 100%) to isolate oligomycin E.
High-Resolution Purification Techniques
Preparative High-Performance Liquid Chromatography (HPLC)
Final purification is achieved using a preparative C18 column (250 × 21.2 mm, 5 µm) with the following parameters:
Table 2: HPLC Conditions for Oligomycin E Purification
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water (75:25) |
| Flow Rate | 5 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
| Retention Time | 18.2 ± 0.3 min |
Fractions containing oligomycin E are pooled and lyophilized, yielding a white crystalline powder.
Crystallization
For structural validation, oligomycin E is crystallized using vapor diffusion:
-
Reservoir Solution : 0.1 M Tris-HCl (pH 8.5), 25% PEG 3350.
-
Crystal Growth : 7–10 days at 18°C, yielding orthorhombic crystals (space group I4₁22).
Analytical Characterization
Spectroscopic Analysis
Purity Assessment
Quantitative analysis via ultra-performance liquid chromatography (UPLC) confirms ≥98% purity:
Challenges and Optimization Strategies
Low Fermentation Yield
Oligomycin E constitutes <5% of the total oligomycin complex. Strain engineering via CRISPR-Cas9 has improved titers by:
Q & A
Q. What in silico methods predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) screens binding poses, while molecular dynamics (GROMACS) simulates protein-ligand stability. Pharmacophore models align functional groups (e.g., hydroxyls, carbonyls) with target active sites. AI platforms like AlphaFold predict target structures if crystallographic data are unavailable. PubChem’s bioactivity data validate predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
